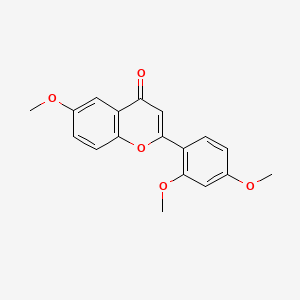
Propafenone
Overview
Description
Propafenone is an antiarrhythmic drug that is used to treat irregular heartbeat, or arrhythmia. It is a type of sodium channel blocker that works by slowing the conduction of electrical signals in the heart to prevent abnormal heartbeats. It is widely used in clinical practice and has been studied extensively in clinical trials. This compound has been shown to be effective in treating a wide range of arrhythmias, including atrial fibrillation, ventricular tachycardia, and supraventricular tachycardia.
Scientific Research Applications
Atrial Arrhythmias Management
Propafenone, a class IC antiarrhythmic drug, demonstrates effectiveness in managing atrial fibrillation (AF) and atrial flutter. It functions by depressing the rate of rise and amplitude of phase 0 of the action potential, which slows conduction in the atrium. This compound is useful for preventing the recurrence of AF and has been observed to potentially influence the ventricular response during atrial flutter. Studies have shown its role in converting AF to sinus rhythm and maintaining normal rhythm during long-term therapy (Murdock et al., 1990), (Porterfield & Porterfield, 1989).
Broad Spectrum Antiarrhythmic Efficacy
This compound exhibits a broad spectrum of activity in treating cardiac arrhythmias. It shows efficacy in conditions such as Wolff-Parkinson-White syndrome and junctional ectopic tachycardia. The drug's efficacy extends beyond atrial arrhythmias, proving effective in managing ventricular arrhythmias such as ventricular fibrillation and sustained ventricular tachycardia. Preliminary mortality data have been encouraging in patients with malignant ventricular arrhythmias treated with this compound (Bryson et al., 1993).
Supraventricular Tachycardia and Paroxysmal Atrial Fibrillation
Clinical research indicates that this compound is notably effective in treating paroxysmal atrial fibrillation and supraventricular tachycardia. Its impact on automaticity and conduction in the atrium can decrease the frequency of these arrhythmias. There is significant evidence of this compound's safety and effectiveness for these conditions based on various studies (Hammill et al., 1988).
Pharmacokinetic and Pharmacodynamic Properties
This compound undergoes extensive presystemic clearance with highly variable pharmacokinetic and pharmacodynamic properties among individuals. It's known for its nonlinear, saturable, and stereoselective metabolism. The drug's pharmacologic activities include sodium channel blocking, beta-adrenoceptor antagonism, and weak calcium antagonist activity. This complex pharmacokinetic profile necessitates individualized dosage titration (Siddoway et al., 1984).
Effects on HERG Channels
This compound and its main metabolite, 5-hydroxythis compound, have been studied for their effects on HERG channels, which are critical for cardiac repolarization. These studies contribute to a better understanding of the drug's cardiac effects at the molecular level, particularly regarding its impact on arrhythmogenic potential (Arias et al., 2003).
Mechanism of Action
Target of Action
Propafenone primarily targets sodium channels in cardiac muscle cells . It also has weak beta-blocking activity .
Mode of Action
This compound works by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in the excitability of the cells . It is more selective for cells with a high rate but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications . The electrophysiological effect of this compound manifests itself in a reduction of upstroke velocity (Phase 0) of the monophasic action potential .
Biochemical Pathways
The major metabolic pathway for this compound begins with aromatic ring hydroxylation , a pathway that may be determined by genetic factors . This process is mainly metabolized by cytochrome (CYP) 2D6, CYP1A2, and CYP3A4 .
Pharmacokinetics
This compound undergoes extensive presystemic clearance that is saturable, with bioavailability increasing as dosage increases . It is highly protein-bound . The elimination half-life is 5 to 8 hours in most patients . This compound has a non-linear pharmacokinetics; therefore, analyses were performed according to dose (300 mg and 400 mg) .
Result of Action
The result of this compound’s action is a reduction in the excitability of cardiac cells , leading to a decrease in arrhythmias . It slows intracardiac conduction in a concentration-dependent manner . It also reduces spontaneous automaticity .
Action Environment
Environmental factors such as the patient’s CYP2D6 metabolizer status could significantly affect the this compound pharmacokinetic profile . Adjusting the dose of this compound according to CYP2D6 phenotype would help to avoid adverse effects and ensure treatment efficacy .
Safety and Hazards
Propafenone may cause changes in your heart rhythm, such as conditions called PR, QRS, or QT prolongation . It may cause fainting or serious side effects in some patients . It is not recommended for use if you have heart failure, Brugada syndrome, sick sinus syndrome, AV block (without a pacemaker), severe low blood pressure, very slow heartbeats, a severe electrolyte imbalance, shortness of breath, or if you recently had a heart attack .
Biochemical Analysis
Biochemical Properties
Propafenone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary enzymes involved in the metabolism of this compound is cytochrome P450 2D6 (CYP2D6), which mediates the ring hydroxylation of this compound to form 5-hydroxythis compound . Additionally, cytochrome P450 3A4 (CYP3A4) and cytochrome P450 1A2 (CYP1A2) are involved in the N-demethylation of this compound to N-despropylthis compound . These interactions are crucial for the drug’s pharmacokinetics and pharmacodynamics.
Cellular Effects
This compound affects various types of cells and cellular processes. In cardiac cells, this compound blocks sodium channels, which reduces the excitability of the cells and helps to prevent arrhythmias . This action influences cell signaling pathways, particularly those involved in the propagation of electrical impulses. This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins involved in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with sodium channels in cardiac cells. By blocking these channels, this compound inhibits the influx of sodium ions, which is essential for the initiation and propagation of action potentials . This inhibition leads to a decrease in the excitability of cardiac cells, thereby preventing arrhythmias. This compound also exhibits beta-adrenoceptor antagonist activity, which contributes to its antiarrhythmic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are influenced by various factors, including temperature, pH, and the presence of other compounds . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of its antiarrhythmic properties . The drug’s efficacy may decrease over time due to metabolic degradation and the development of tolerance in some cases .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively prevents arrhythmias without causing significant adverse effects . At higher doses, this compound can cause toxic effects, including bradycardia, hypotension, and central nervous system depression . Threshold effects have been observed, where the drug’s efficacy plateaus or decreases at very high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The main metabolic pathway is the ring hydroxylation of this compound to 5-hydroxythis compound by cytochrome P450 2D6 . Another significant pathway is the N-demethylation of this compound to N-despropylthis compound by cytochrome P450 3A4 and cytochrome P450 1A2 . These metabolic pathways influence the drug’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is rapidly distributed to the lung, liver, and heart, where it achieves high concentrations . This compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . These interactions are crucial for the drug’s therapeutic effects and its localization within the body .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the cytoplasm and cell membrane, where it interacts with sodium channels and other target proteins . Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, influencing its efficacy and safety . Understanding the subcellular localization of this compound is crucial for optimizing its therapeutic use and minimizing adverse effects .
properties
IUPAC Name |
1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHAUXFOSRPERK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34183-22-7 (hydrochloride) | |
| Record name | Propafenone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9045184 | |
| Record name | Propafenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Propafenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015313 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble, 7.58e-03 g/L | |
| Record name | Propafenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01182 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propafenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015313 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The electrophysiological effect of propafenone manifests itself in a reduction of upstroke velocity (Phase 0) of the monophasic action potential. In Purkinje fibers, and to a lesser extent myocardial fibers, propafenone reduces the fast inward current carried by sodium ions, which is responsible for the drugs antiarrhythmic actions. Diastolic excitability threshold is increased and effective refractory period prolonged. Propafenone reduces spontaneous automaticity and depresses triggered activity. At very high concentrations in vitro, propafenone can inhibit the slow inward current carried by calcium but this calcium antagonist effect probably does not contribute to antiarrhythmic efficacy., The effects of the antiarrhythmic drug propafenone at Kv2.1 channels were studied with wild-type and mutated channels expressed in Xenopus laevis oocytes. Propafenone decreased the Kv2.1 currents in a time- and voltage-dependent manner (decrease of the time constants of current rise, increase of block with the duration of voltage steps starting from a block of less than 19%, increase of block with the amplitude of depolarization yielding a fractional electrical distance delta of 0.11 to 0.16). Block of Kv2.1 appeared with application to the intracellular, but not the extracellular, side of membrane patches. In mutagenesis experiments, all parts of the Kv2.1 channel were successively exchanged with those of the Kv1.2 channel, which is much more sensitive to propafenone. The intracellular amino and carboxyl terminus and the intracellular linker S4-S5 reduced the blocking effect of propafenone, whereas the linker S5-S6, as well as the segment S6 of the Kv1.2 channel, abolished it to the value of the Kv1.2 channel. In the linker S5-S6, this effect could be narrowed down to two groups of amino acids (groups 372 to 374 and 383 to 384), which also affected the sensitivity to tetraethylammonium. In segment S6, several amino acids in the intracellularly directed part of the helix significantly reduced propafenone sensitivity. The results suggest that propafenone blocks the Kv2.1 channel in the open state from the intracellular side by entering the inner vestibule of the channel. These results are consistent with a direct interaction of propafenone with the lower part of the pore helix and/or residues of segment S6., Propafenone is considered a class I (membrane-stabilizing) antiarrhythmic agent, although the antiarrhythmic and electrophysiologic actions of the drug are complex in that it also has demonstrated some beta-adrenergic blocking and calcium-channel blocking activity. Like encainide and flecainide, the principal effect of propafenone on cardiac tissue appears to be a concentration-dependent inhibition of the transmembrane influx of extracellular sodium ions via fast sodium channels, as indicated by a decrease in the maximal rate of depolarization of phase 0 of the action potential and a shift of the membrane-responsiveness curve in the hyperpolarizing direction. Since this effect is greater at higher stimulation frequencies and less negative membrane potentials, the drug's sodium blockade is enhanced in ischemic cardiac tissue. Studies in cardiac tissue in animals indicate that propafenone binds to fast sodium channels in both their active and inactive states; the drug thereby inhibits recovery after repolarization in a time- and voltage-dependent manner, which is associated with subsequent dissociation of the drug from the sodium channels. Propafenone induces phasic (frequency-dependent) sodium channel blockade faster than encainide or flecainide, while recovery is similar to flecainide and faster than encainide. Propafenone also appears to have a slight inhibitory effect (approximately 1/75 the potency of verapamil) on the transmembrane influx of extracellular calcium ions via slow calcium channels (calcium-channel blocking effect), but this effect generally occurs only at high drug concentrations and probably does not contribute to antiarrhythmic efficacy. Propafenone has no vagomimetic or vagolytic effect on cardiac muscle. | |
| Record name | Propafenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01182 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propafenone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7929 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
54063-53-5 | |
| Record name | Propafenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54063-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propafenone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propafenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01182 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propafenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propafenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPAFENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68IQX3T69U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Propafenone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7929 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Propafenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015313 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




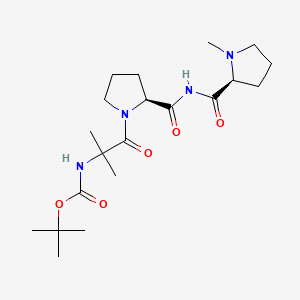
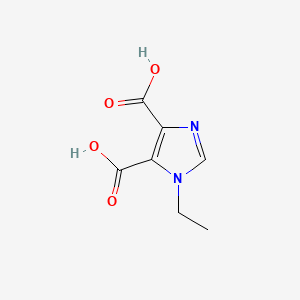


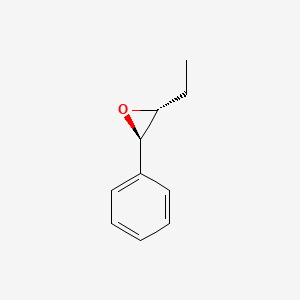
![3-[4-(2-Furanylmethyl)-5-sulfanylidene-1,2,4-triazolidin-3-ylidene]-2-naphthalenone](/img/structure/B1211301.png)
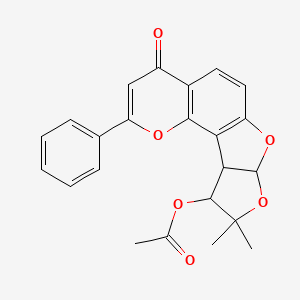
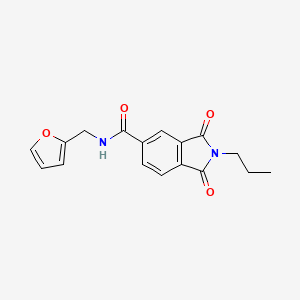

![5-[10-(5-Methoxy-1,5-dioxopentyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-5-oxopentanoic acid methyl ester](/img/structure/B1211308.png)
![2-[[3-[4-(Dimethylamino)phenyl]-4,5-dihydroisoxazol-5-yl]methyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B1211309.png)
![3-(2-Furanylmethyl)-8-(4-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B1211310.png)
